AZ-10417808
Description
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide (CAS: 331645-84-2, AZ 10417808) is a synthetic quinazoline derivative with a complex substitution pattern. Its structure features a quinazoline core substituted at position 2 with a 3,4-dichloroanilino group, a nitro group at position 6, a keto group at position 4, and a prop-2-enyl carboxamide at position 6.
Properties
IUPAC Name |
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-3H-quinazoline-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N5O4/c1-2-5-21-16(26)11-7-10(25(28)29)8-12-15(11)23-18(24-17(12)27)22-9-3-4-13(19)14(20)6-9/h2-4,6-8H,1,5H2,(H,21,26)(H2,22,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBILPOZTRGZJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CC2=C1N=C(NC2=O)NC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587874 | |
| Record name | 2-(3,4-Dichloroanilino)-6-nitro-4-oxo-N-(prop-2-en-1-yl)-1,4-dihydroquinazoline-8-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331645-84-2 | |
| Record name | 2-(3,4-Dichloroanilino)-6-nitro-4-oxo-N-(prop-2-en-1-yl)-1,4-dihydroquinazoline-8-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Strategies for Quinazoline Core Formation
The quinazoline nucleus serves as the structural backbone of the target compound. Two primary strategies dominate its synthesis: (1) cyclocondensation of anthranilic acid derivatives with nitriles or amidines and (2) stepwise construction via intermediate amidation and ring closure.
Cyclocondensation Approach
Cyclocondensation leverages the reactivity of 2-aminobenzamide precursors with reagents such as formamidine acetate. For example, heating 2-amino-5-nitro-N-(3,4-dichlorophenyl)benzamide with formamidine in dimethylformamide (DMF) at 120°C induces cyclization, forming the quinazoline-4-one core. This method achieves yields of 68–72% but requires careful control of stoichiometry to avoid over-alkylation.
Stepwise Amidation and Cyclization
A more controlled pathway involves sequential amidation and cyclization. Patent CN110577520B describes reacting 2-chloro-5-nitrobenzoate with 3,4-dichloroaniline in toluene under zinc chloride catalysis to form N-(3,4-dichlorophenyl)-2-chloro-5-nitrobenzamide. Subsequent treatment with formamidine hydrochloride in the presence of triethylamine facilitates halogen displacement and cyclization, yielding the quinazoline scaffold with 85% purity.
Functionalization of the Quinazoline Core
Introduction of the 8-Carboxamide Group
The 8-carboxamide moiety is introduced via nucleophilic acyl substitution. In a representative procedure, quinazoline-4-one-8-carbonyl chloride (generated via thionyl chloride treatment) reacts with allylamine in dichloromethane (DCM) at 0–5°C. Triethylamine acts as a base, neutralizing HCl byproducts and driving the reaction to completion. This step achieves 90–92% conversion, with residual impurities removed via recrystallization from ethanol/water.
Nitro Group Retention and Compatibility
The nitro group at position 6 remains intact throughout the synthesis due to its electron-withdrawing nature, which stabilizes the intermediate against reduction. However, nitro groups can interfere with amidation; thus, low-temperature conditions (≤10°C) are critical during coupling steps.
Optimization of Reaction Conditions
Catalyst Selection
Lewis acids such as ZnCl₂ and FeCl₃ enhance amidation rates by polarizing carbonyl groups. Comparative studies show ZnCl₂ increases yields by 15% compared to uncatalyzed reactions, while FeCl₃ reduces reaction times by 30%.
Solvent Systems
Non-polar solvents (toluene, xylene) improve selectivity in amidation, whereas polar aprotic solvents (DMF, DMSO) facilitate cyclization. A toluene/DMF (3:1 v/v) mixture balances reactivity and solubility, achieving 89% yield in cyclocondensation.
Table 1: Solvent Effects on Cyclization Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 120 | 68 | 82 |
| DMF | 120 | 75 | 88 |
| Toluene/DMF (3:1) | 120 | 89 | 92 |
Analytical Characterization
Spectroscopic Data
Industrial Scalability and Challenges
Byproduct Management
The principal byproduct, 6-aminoquinazoline derivative, forms via nitro group reduction. Patent CN110577520B mitigates this by maintaining inert atmospheres (N₂ or Ar) and avoiding reductive solvents.
Environmental Considerations
Traditional routes using thiourea intermediates generate H₂S gas, but modern methods replace these with formamidine salts, reducing toxic emissions.
Scientific Research Applications
Inhibition of Caspase-3
One of the primary applications of 2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide is its role as a selective inhibitor of caspase-3, an essential enzyme in the apoptotic pathway. The compound exhibits Ki values ranging from 90 to 800 nM, demonstrating significant potency in blocking caspase activity .
Cellular Effects
In vitro studies have shown that AZ 10417808 effectively blocks staurosporine-induced intracellular DEVDase activity in SH-SY5Y neuroblastoma cells with an IC50 of approximately 14.9 μM . This indicates its potential utility in neuroprotective strategies where modulation of apoptosis is critical.
Targeting Cancer Cells
The ability of AZ 10417808 to inhibit caspase activity positions it as a candidate for cancer therapies aimed at preventing unwanted apoptosis in healthy cells while promoting cell death in cancerous tissues. Its selective action may allow for more refined treatment protocols that minimize side effects associated with conventional chemotherapies.
Research Case Studies
- Neuroblastoma Research : In studies involving neuroblastoma cell lines, AZ 10417808 has been shown to reduce apoptosis rates under stress conditions, suggesting a protective effect on neuronal cells .
- Combination Therapies : Preliminary research indicates that combining AZ 10417808 with traditional chemotherapeutic agents may enhance therapeutic efficacy by allowing for a more controlled apoptotic response in tumor cells while protecting normal cells from collateral damage .
Mechanism of Action
AZ 10417808 exerts its effects by selectively inhibiting caspase-3 activity. Caspase-3 is a critical executioner in the apoptosis pathway, responsible for the cleavage of various cellular substrates leading to cell death. By inhibiting caspase-3, AZ 10417808 blocks the apoptosis signaling pathway, thereby preventing cell death. This inhibition is dose-dependent and has been shown to increase cell viability in apoptosis models .
Comparison with Similar Compounds
Structural and Functional Analogues
Quinazoline derivatives are a diverse class of compounds with varied biological activities. Below is a comparative analysis of AZ 10417808 and structurally related analogues:
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Substitution Patterns: AZ 10417808’s 3,4-dichloroanilino group distinguishes it from analogues like the 2,6-dichloroanilino derivative , which alters steric and electronic interactions with kinase active sites. The N-prop-2-enyl carboxamide moiety in AZ 10417808 introduces a reactive alkene group absent in other compounds (e.g., piperidinecarboxamide derivatives ), which may influence metabolic stability or covalent binding to targets.
Biological Activity :
- AZ 10417808’s kinase inhibition profile contrasts with Trifluridine , which lacks a quinazoline backbone and instead acts as a thymidine analog to disrupt viral DNA synthesis .
- The spirocyclic compound in exhibits apoptosis-inducing activity, suggesting divergent mechanisms compared to AZ 10417808’s kinase-targeted effects.
Pharmacokinetic Properties: AZ 10417808’s higher molecular weight (465.27 vs. 296.18 for Trifluridine) may reduce bioavailability but enhance target specificity . The nitro group in AZ 10417808 could increase oxidative stress in cells, a feature absent in non-nitrated quinazolines like MED11256 (RETRA hydrochloride) .
Biological Activity
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide, also known as AZ 10417808, is a synthetic compound belonging to the quinazoline family. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and apoptosis modulation.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 434.23 g/mol. It features a quinazoline core structure, characterized by a fused benzene and pyrimidine ring, along with multiple functional groups that contribute to its biological activity.
AZ 10417808 is recognized as a selective non-peptide inhibitor of caspase-3, an enzyme crucial for the execution phase of apoptosis. The compound exhibits Ki values ranging from 90 to 800 nM against human caspase-3, demonstrating significant selectivity over other caspases (Ki > 10 µM) . This inhibition effectively blocks cellular and biochemical features of apoptosis in various cell types, highlighting its potential in cancer therapy.
Biological Activity
The biological activity of AZ 10417808 can be summarized as follows:
Anticancer Activity
Research indicates that AZ 10417808 exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. For instance, studies have demonstrated its effectiveness against Ehrlich Ascites Carcinoma and Sarcoma-180 cell lines, with notable inhibition of cell proliferation .
Cardiovascular Effects
Preliminary studies on related quinazoline derivatives have indicated potential cardiovascular effects, including blood pressure regulation and heart rate control. While direct studies on AZ 10417808 are lacking, the structural characteristics may imply similar effects .
Comparative Analysis
The following table compares AZ 10417808 with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| AZ 10417808 | Contains dichloroaniline moiety and nitro group | Selective caspase-3 inhibitor; anticancer activity |
| 2-(3-chloroanilino)-6-nitroquinazoline | Lacks propene side chain; has one chlorine | Moderate antibacterial activity |
| 4-(dichloromethyl)quinazoline | Different substitution pattern; no carboxamide | Anticancer potential |
| 6-nitroquinazolinone | Simplified structure; lacks additional substituents | Limited antimicrobial activity |
This comparison illustrates that the unique combination of substituents in AZ 10417808 enhances its biological activity compared to other similar compounds.
Case Studies
Several case studies have highlighted the effectiveness of quinazoline derivatives in cancer treatment:
- In vitro Studies : A study demonstrated that quinazoline derivatives could significantly inhibit tumor growth in various cancer cell lines, with IC50 values often in the nanomolar range .
- In vivo Studies : Animal models treated with quinazoline derivatives showed reduced tumor sizes and improved survival rates compared to control groups .
- Mechanistic Insights : Research into the mechanism of action revealed that these compounds often induce apoptosis through caspase activation and modulation of cell cycle checkpoints .
Q & A
Q. How can researchers integrate multi-omics data to elucidate the compound’s mechanism?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
